GNF-Pf-2251

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

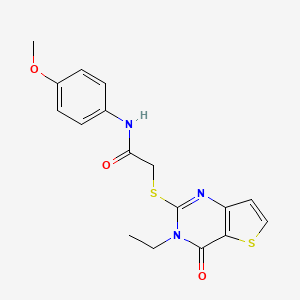

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfanyl group in the structure enhances these activities, making it a candidate for further investigation in antimicrobial drug development .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Thienopyrimidine derivatives have shown selective cytotoxicity towards human cancer cell lines while sparing normal cells. Investigations into structure-activity relationships (SAR) indicate that modifications in the pyrimidine core can lead to increased potency against specific cancer targets .

Anti-inflammatory Effects

There is emerging evidence that thienopyrimidine derivatives may exhibit anti-inflammatory effects. These compounds could inhibit pathways involved in inflammation, potentially leading to therapeutic applications in inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes relevant to disease progression. For instance, studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of thienopyrimidine derivatives demonstrated their effectiveness against common pathogens. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating promising potential for development as antimicrobial agents .

Case Study 2: Anticancer Evaluation

In vitro evaluations of thienopyrimidine derivatives showed selective cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs exhibited significant growth inhibition in human leukemia and breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can be influenced by:

- Hydrophobic Substituents : Enhancing membrane permeability.

- Functional Group Positioning : Interactions with target proteins are critical for activity.

Research has shown that structural modifications can lead to increased potency against specific targets, emphasizing the importance of SAR studies in drug design .

Mecanismo De Acción

Target of Action

GNF-Pf-2251, also known as 2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with PfMFR3, which localizes to the parasite mitochondrion . It is suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the mitochondrial function of the Plasmodium falciparum parasite . The compound seems to interfere with the normal functioning of the mitochondria, leading to the death of the parasite . .

Pharmacokinetics

It is suggested that the compound has unfavorable physicochemical properties that might affect its oral bioavailability

Result of Action

The result of this compound’s action is the death of both blood- and sexual-stage P. falciparum parasites in the low nanomolar to low micromolar range . This suggests that the compound could be a potential candidate for the treatment of malaria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include ethyl thieno[3,2-d]pyrimidine derivatives and 4-methoxyaniline. The key steps involve:

Formation of the thienopyrimidine core: This is achieved through cyclization reactions involving sulfur-containing reagents.

Introduction of the ethyl group: This step involves alkylation reactions using ethyl halides.

Attachment of the acetamide group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions involving halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thienopyrimidines.

Comparación Con Compuestos Similares

Similar Compounds

Thieno[3,2-d]pyrimidine derivatives: Known for their antitumor activity.

4-methoxyphenylacetamide derivatives: Known for their anti-inflammatory properties.

Uniqueness

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its thienopyrimidine core and methoxyphenylacetamide moiety contribute to its diverse pharmacological profile .

Actividad Biológica

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O2S2 with a molecular weight of 341.48 g/mol. The structure features a thieno[3,2-d]pyrimidine core, characterized by a sulfanyl group and an acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₃O₂S₂ |

| Molecular Weight | 341.48 g/mol |

| IUPAC Name | 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide |

| InChI Key | OZJLEFNAODPYPQ-UHFFFAOYSA-N |

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide have been tested for their ability to inhibit cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

In a comparative study using COX inhibitor screening assays:

- Compounds were screened against COX-1 and COX-2.

- IC₅₀ values indicated that some derivatives showed potent inhibition:

- Compound A: IC₅₀ (COX-1) = 19.45 μM; IC₅₀ (COX-2) = 42.1 μM

- Compound B: IC₅₀ (COX-1) = 26.04 μM; IC₅₀ (COX-2) = 31.4 μM

These findings suggest that the compound may possess similar anti-inflammatory properties as established COX inhibitors like celecoxib and diclofenac .

Anticancer Activity

Thienopyrimidine derivatives have been investigated for their potential anticancer effects. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms.

Research Findings:

A study highlighted the effectiveness of thienopyrimidine analogs in inhibiting tumor growth in vitro and in vivo:

- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer)

- Mechanism: Induction of cell cycle arrest and apoptosis via the mitochondrial pathway.

The derivatives exhibited IC₅₀ values ranging from 15 to 30 μM across different cancer cell lines, indicating moderate to high potency against tumor cells .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been explored. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

In vitro assays against various bacterial strains revealed:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 8 μg/mL

- Escherichia coli: MIC = 16 μg/mL

These results demonstrate that the compound possesses notable antimicrobial activity comparable to traditional antibiotics .

Propiedades

IUPAC Name |

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-3-20-16(22)15-13(8-9-24-15)19-17(20)25-10-14(21)18-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTLNHTWFDPCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.